

Physical and chemical properties of methyl p-coumarate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl-P-Coumarate

Cat. No.: B042107

[Get Quote](#)

Methyl p-Coumarate: A Comprehensive Technical Guide

Abstract: Methyl p-coumarate, the methyl ester of p-coumaric acid, is a naturally occurring phenolic compound found in a variety of plant species. It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anti-melanogenic, and antifungal properties. This technical guide provides an in-depth overview of the physical and chemical properties of methyl p-coumarate, detailed experimental protocols for its synthesis, extraction, and analysis, and an exploration of its mechanisms of action, with a focus on relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Methyl p-coumarate, also known as methyl 4-hydroxycinnamate, is a white to light yellow crystalline solid.^{[1][2]} Its fundamental properties are summarized in the table below. The compound is practically insoluble in water but soluble in organic solvents such as methanol, dimethyl sulfoxide (DMSO), and chloroform.^{[3][4]}

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₃	[4][5]
Molecular Weight	178.18 g/mol	[4][5]
IUPAC Name	methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate	[5]
CAS Number	19367-38-5 (trans-isomer)	[1]
Melting Point	137-141 °C	[1][2]
Boiling Point	306.6±17.0 °C (Predicted)	[4]
Appearance	White to light yellow powder/crystal	[1][2]
Solubility	Soluble in Methanol, DMSO, Chloroform. Practically insoluble in water.	[3][4][6]
pKa (Strongest Acidic)	9.4 (Predicted)	[3]
LogP	2.42 (Predicted)	[3]
UV Maximum Absorption (λ _{max})	315 nm (in Methanol)	[1][2]

Spectral Data

- ¹H and ¹³C NMR: The nuclear magnetic resonance spectra are used to confirm the structure of methyl p-coumarate.[5]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to the functional groups present, such as the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the carbon-carbon double bond (C=C) of the acrylate moiety.[5]
- Mass Spectrometry (MS): GC-MS analysis of methyl p-coumarate typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[5] The monoisotopic mass is 178.062994186 Da.[3]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, extraction, and analysis of methyl p-coumarate.

Synthesis: Fischer Esterification

Methyl p-coumarate can be readily synthesized from p-coumaric acid via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol.

Materials:

- p-Coumaric acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Bicarbonate ($NaHCO_3$) solution (saturated)
- Brine (saturated $NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add p-coumaric acid (1.0 equivalent) and an excess of methanol (e.g., 0.33 M solution).[7]
- Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.[7]
[8]
- Assemble a reflux condenser on the flask and heat the reaction mixture to a gentle reflux with stirring.[7]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
- Allow the mixture to cool to room temperature and then remove the excess methanol using a rotary evaporator.[8]
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[8]
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude methyl p-coumarate.[8]
- The product can be further purified by recrystallization or column chromatography if necessary.

Extraction from Natural Sources

Methyl p-coumarate can be isolated from various plant materials. The following is a general protocol for its extraction and isolation.

Materials:

- Dried and powdered plant material (e.g., flowers of *Trixis michuacana*)[9]
- Methanol or Ethanol
- Soxhlet apparatus or maceration vessel

- Filtration apparatus
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Extraction:
 - Maceration: Soak the powdered plant material in methanol at room temperature for a period of several days with occasional agitation.[[10](#)]
 - Soxhlet Extraction: For a more exhaustive extraction, place the plant material in a thimble and extract with methanol using a Soxhlet apparatus for several hours.[[11](#)]
- Concentration: After the extraction period, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation (Optional): The crude extract can be partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
- Purification by Column Chromatography:
 - Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
 - Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.
 - Elute the column with a solvent gradient of increasing polarity (e.g., increasing percentages of ethyl acetate in hexane).
 - Collect fractions and monitor them by TLC to identify those containing methyl p-coumarate.

- Combine the pure fractions and evaporate the solvent to yield isolated methyl p-coumarate.

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for the quantification of methyl p-coumarate in various samples.[\[12\]](#)[\[13\]](#)

Instrumentation & Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[\[11\]](#)
- Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution and an organic solvent. A common mobile phase is a mixture of water with a small amount of acetic or formic acid and methanol or acetonitrile.[\[6\]](#)[\[11\]](#)
- Flow Rate: Typically 1.0 mL/min.[\[11\]](#)
- Detection: UV detector set at the maximum absorption wavelength of methyl p-coumarate (around 310-315 nm).[\[1\]](#)[\[11\]](#)
- Quantification: A standard curve is generated by injecting known concentrations of a pure methyl p-coumarate standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile or semi-volatile compounds like methyl p-coumarate, often requiring derivatization.

Procedure:

- Derivatization: To increase volatility and thermal stability, the phenolic hydroxyl group of methyl p-coumarate is often derivatized. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[\[14\]](#)

- **Injection:** A small volume of the derivatized sample is injected into the GC.
- **Separation:** The compounds are separated on a capillary column (e.g., a non-polar or semi-polar column).
- **Detection:** As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.
- **Identification:** The compound is identified by comparing its retention time and mass spectrum to that of a known standard or by searching a spectral library.

Biological Activities and Mechanisms of Action

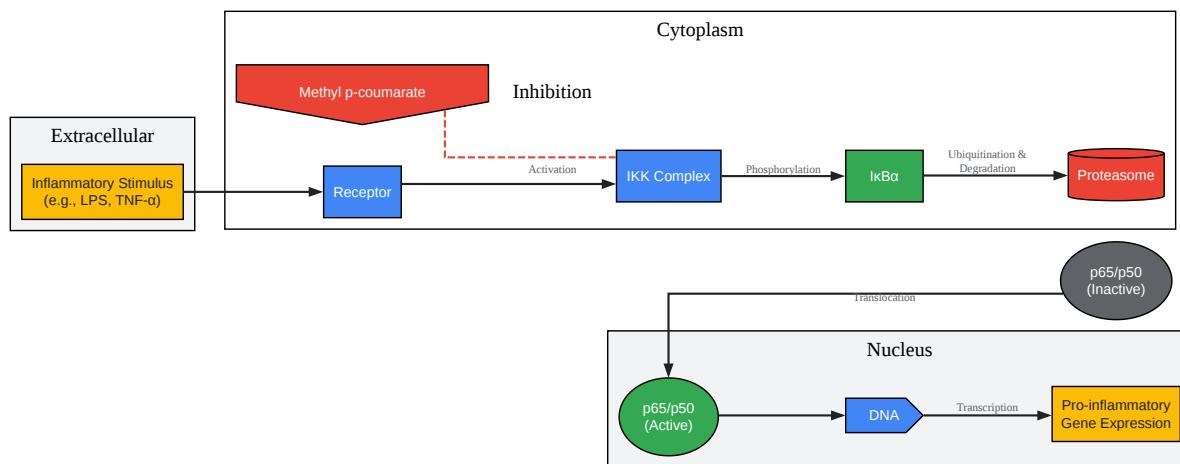
Methyl p-coumarate exhibits a range of biological effects, which are currently under investigation for their therapeutic potential.

Anti-Inflammatory Activity

Methyl p-coumarate has demonstrated significant anti-inflammatory effects. It can suppress the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).^[15] This activity is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.^[15] By preventing the activation and nuclear translocation of NF-κB, methyl p-coumarate downregulates the expression of various inflammatory genes.^{[2][15]}

Anti-Melanogenic Activity

Methyl p-coumarate acts as an inhibitor of melanin synthesis.^{[9][16]} Its mechanism involves the inhibition of tyrosinase, the key enzyme in the melanogenesis pathway.^[17] Kinetic studies have shown that it acts as a non-competitive inhibitor of tyrosinase. This suggests that methyl p-coumarate binds to a site on the enzyme other than the active site, inducing a conformational change that reduces its catalytic efficiency.^{[1][4]} Interestingly, methyl p-coumarate shows greater inhibitory activity on melanin formation in cell-based assays compared to its parent compound, p-coumaric acid.

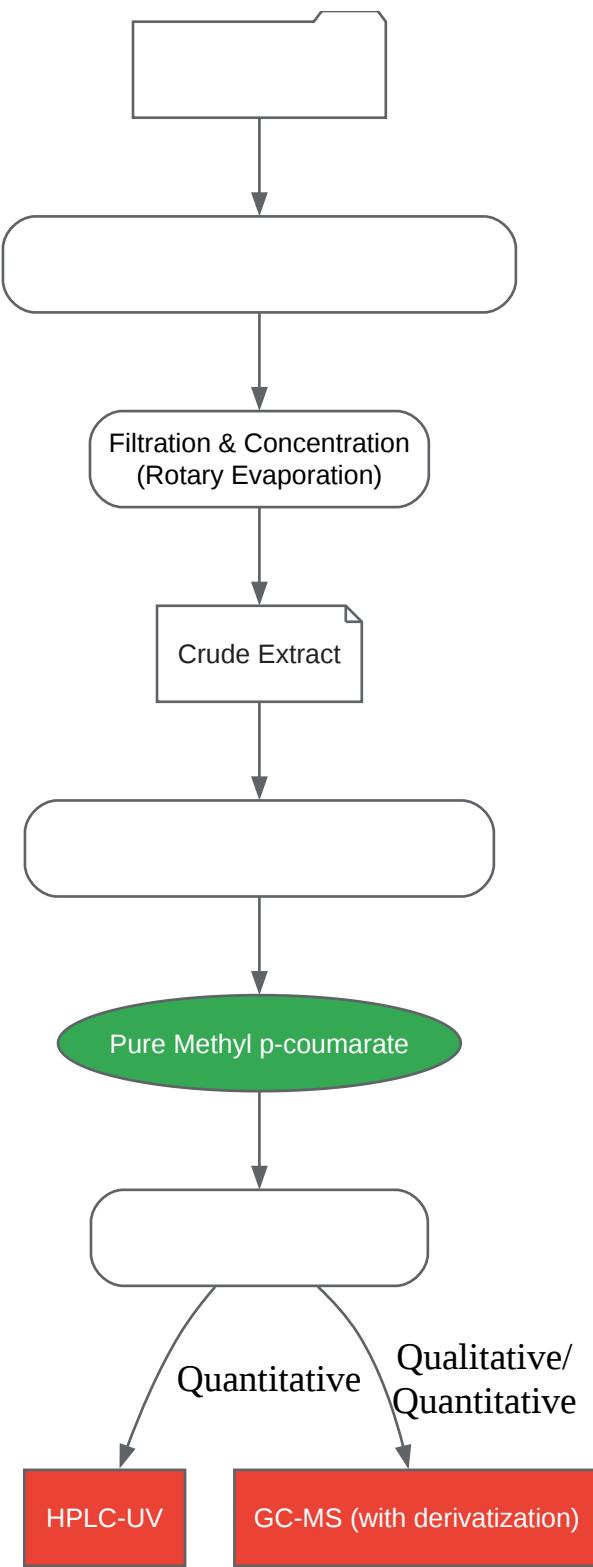

Antifungal Activity

Methyl p-coumarate has also been reported to possess antifungal properties. It shows inhibitory effects against various fungal pathogens, such as *Alternaria alternata*.[18]

Visualizations

Signaling Pathway: NF-κB Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by methyl p-coumarate.

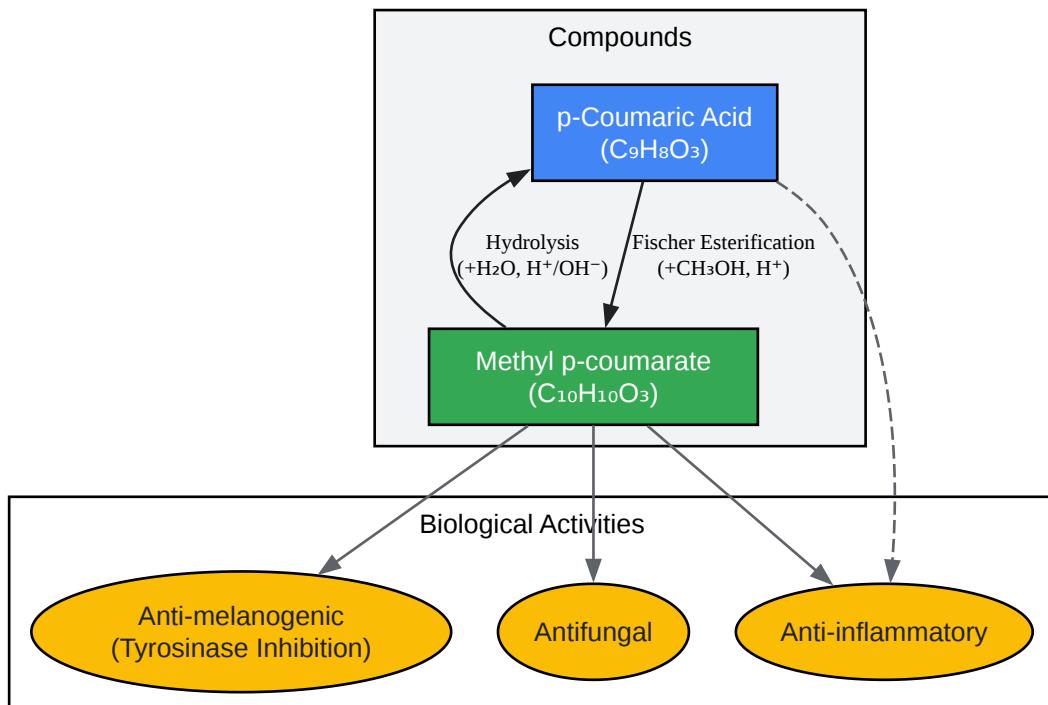


[Click to download full resolution via product page](#)

Figure 1: Inhibition of the NF-κB signaling pathway by Methyl p-coumarate.

Experimental Workflow

This diagram outlines a typical workflow for the isolation and analysis of methyl p-coumarate from a plant source.



[Click to download full resolution via product page](#)

Figure 2: Workflow for isolation and analysis of Methyl p-coumarate.

Logical Relationship Diagram

This diagram illustrates the chemical relationship between p-coumaric acid and methyl p-coumarate and their shared biological activities.

[Click to download full resolution via product page](#)

Figure 3: Relationship between p-coumaric acid and Methyl p-coumarate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3 β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]
- 4. Tyrosinase inhibition by p-coumaric acid ethyl ester identified from camellia pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cerritos.edu [cerritos.edu]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Physical and chemical properties of methyl p-coumarate.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042107#physical-and-chemical-properties-of-methyl-p-coumarate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com